

Check Availability & Pricing

# Vidofludimus: A Dual-Mechanism Approach in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vidofludimus |           |
| Cat. No.:            | B1684499     | Get Quote |

#### Introduction

**Vidofludimus** calcium (IMU-838) is an investigational, orally administered small molecule drug currently in late-stage clinical development for the treatment of both relapsing and progressive forms of multiple sclerosis (MS).[1][2][3] Developed by Immunic, Inc., **Vidofludimus** presents a novel, first-in-class dual mechanism of action that combines anti-inflammatory, anti-viral, and neuroprotective effects.[3][4] This technical guide provides an in-depth overview of **Vidofludimus**, summarizing key preclinical and clinical research findings, experimental methodologies, and the signaling pathways central to its therapeutic potential.

#### **Core Mechanism of Action**

**Vidofludimus** operates through two primary, distinct mechanisms: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor-related 1 protein (Nurr1).[4][5][6]

• DHODH Inhibition (Anti-inflammatory and Anti-viral Effects): Vidofludimus is a selective, next-generation inhibitor of DHODH, a key mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[7][8] Highly proliferative cells, such as activated T and B lymphocytes that drive the inflammatory pathology in MS, are heavily reliant on this pathway for DNA and RNA synthesis.[7][9][10] By inhibiting DHODH, Vidofludimus induces metabolic stress in these hyperactive immune cells, leading to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines like IL-17 and IFN-y.[8] This targeted immunomodulation does not affect resting or normal-acting immune







cells, which can utilize the DHODH-independent salvage pathway for their pyrimidine needs, thus avoiding broad immunosuppression.[8][9] Furthermore, DHODH inhibition has been shown to exert a broad-spectrum anti-viral effect, which is particularly relevant given the established link between Epstein-Barr Virus (EBV) and MS.[1][2]

• Nurr1 Activation (Neuroprotective Effects): A unique characteristic of Vidofludimus is its ability to activate Nurr1 (also known as NR4A2), a nuclear receptor highly expressed in neurons and glial cells, including microglia.[1][4][6] Nurr1 activation is associated with direct neuroprotective properties.[10] In microglia, the brain's resident immune cells, Nurr1 activation reduces the production of pro-inflammatory cytokines and blocks neurotoxic substances.[4] In neurons, it may promote neuronal survival and differentiation.[4][10] This mechanism is believed to contribute to slowing disability progression, potentially addressing the chronic inflammation and neurodegeneration characteristic of progressive MS and progression independent of relapse activity (PIRA).[1][5]

## Signaling Pathways and Experimental Workflows

The dual mechanism of **Vidofludimus** can be visualized through its impact on distinct cellular pathways.





Click to download full resolution via product page

Vidofludimus selectively inhibits DHODH in activated lymphocytes.





Click to download full resolution via product page

**Vidofludimus** activates the Nurr1 pathway, leading to neuroprotection.

# **Clinical Development and Data**

**Vidofludimus** has been investigated in a series of clinical trials for both relapsing-remitting MS (RRMS) and progressive MS (PMS).

# **Experimental Protocols: Key Phase 2 & 3 Trials**

- EMPhASIS Trial (Phase 2, RRMS):
  - Design: A double-blind, placebo-controlled trial that randomized 268 patients with active RRMS to receive placebo or Vidofludimus calcium at doses of 10 mg, 30 mg, or 45 mg once daily for 24 weeks.[11][12][13]



- Inclusion Criteria: Patients aged 18-55 with a diagnosis of RRMS, having experienced at least one relapse in the last 12 months or two in the last 24 months, and showing at least one gadolinium-enhancing (Gd+) lesion in the last 6 months.[11]
- Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions at week 24.[12][13]
- Status: Completed, with an ongoing open-label extension.
- CALLIPER Trial (Phase 2, Progressive MS):
  - Design: A double-blind, placebo-controlled trial that randomized 467 adults with progressive forms of MS (PPMS and SPMS) to receive either 45 mg of **Vidofludimus** calcium or a placebo daily for up to 120 weeks.[14][15]
  - Primary Endpoint: While the primary endpoint was whole brain atrophy, key secondary and exploratory endpoints focused on disability progression, including the time to 24-week confirmed disability worsening (24wCDW).[16]
  - Status: Top-line data reported in April 2025.[1]
- ENSURE Program (Phase 3, Relapsing MS):
  - Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials
     (ENSURE-1 and ENSURE-2) enrolling over 2,200 adults with relapsing MS.[14][17]
     Participants are randomized to receive a daily 30 mg dose of Vidofludimus calcium or a
     placebo for up to 1.4 years.[14]
  - Primary Endpoint: Time to first confirmed relapse.[14][18]
  - Status: Fully enrolled; top-line data are anticipated by the end of 2026.[1][14]





Click to download full resolution via product page

Clinical development workflow for Vidofludimus in MS.

# **Data Presentation: Efficacy and Safety**

Quantitative data from the key clinical trials are summarized below.

Table 1: Efficacy Data from Phase 2 EMPhASIS Trial (RRMS) at 24 Weeks

| Endpoint                                         | Placebo (n=81)    | Vidofludimus 30<br>mg (n=71) | Vidofludimus 45<br>mg (n=69)          |
|--------------------------------------------------|-------------------|------------------------------|---------------------------------------|
| Mean Cumulative CUA Lesions[12][13]              | 5.8 - 13.2        | 1.4                          | 1.7 - 2.4                             |
| Reduction vs. Placebo[11][13]                    | -                 | ~70% (p < 0.0001)            | ~62% (p = 0.0002)                     |
| Patients with Confirmed Disability Worsening[12] | 3.7% (3 patients) | \multicolumn{2}{c            | }{1.6% (3 patients across all doses)} |

Table 2: Efficacy Data from Phase 2 CALLIPER Trial (Progressive MS)



| Endpoint                                                                          | Patient Population      | Result vs. Placebo                                 |
|-----------------------------------------------------------------------------------|-------------------------|----------------------------------------------------|
| Relative Risk Reduction of 24-<br>Week Confirmed Disability<br>Worsening (24wCDW) | Overall PMS (n=467)[19] | 20% Reduction                                      |
| Primary Progressive MS (PPMS) (n=152)[17][19]                                     | 30% Reduction           |                                                    |
| Non-Active Secondary Progressive MS (naSPMS) (n=268)[17][19]                      | 15% Reduction           |                                                    |
| Patients without Gd+ Lesions at Baseline[5][14]                                   | 34% Reduction           |                                                    |
| 24-Week Confirmed Disability Improvement (24wCDI)[20]                             | Overall PMS             | Over two-fold higher probability $(p = 0.034)[16]$ |

Table 3: Safety and Tolerability Profile

| Trial           | Adverse Event Data                                                                                                                                                                                                                                                         |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| EMPhASIS (RRMS) | Treatment-emergent adverse events (TEAEs) occurred in 43% of placebo patients vs. 37% in patients receiving any Vidofludimus dose.[12] The incidence of liver enzyme elevations and infections was similar between groups.[9][12] No new safety signals were observed.[12] |
| CALLIPER (PMS)  | Favorable safety and tolerability profile confirmed, with no new safety signals.[19] TEAEs were reported in 69.4% of the Vidofludimus group vs. 68.5% in the placebo group.[19] Serious adverse events were infrequent and similar between arms (8.1% vs. 6.5%).[19]       |



Commonly reported side effects in studies include hair thinning, fatigue, rash, and urinary tract infections.[2]

#### **Conclusion and Future Directions**

**Vidofludimus** calcium is a promising oral therapy for multiple sclerosis, distinguished by its dual mechanism that addresses both the inflammatory and neurodegenerative aspects of the disease. Clinical data from Phase 2 trials have demonstrated significant effects on reducing MRI lesion activity in RRMS and, notably, on slowing disability progression in PMS, including in patients without active inflammation.[5][11] The favorable safety profile observed to date further enhances its potential as a long-term treatment option.[1][19]

The ongoing Phase 3 ENSURE program will be crucial in confirming the efficacy of **Vidofludimus** for relapsing MS, with results expected by the end of 2026.[1] The positive data from the CALLIPER trial support advancing **Vidofludimus** into a Phase 3 program for progressive MS, a patient population with high unmet medical need.[20] If successful, **Vidofludimus** could offer a unique therapeutic approach that targets multiple drivers of MS pathology, potentially providing benefits across the full spectrum of the disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 2. Vidofludimus calcium | MS Trust [mstrust.org.uk]
- 3. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 4. Immunic's Vidofludimus Calcium Shows Promise in Multiple Sclerosis Treatment [trial.medpath.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. imux.com [imux.com]

## Foundational & Exploratory





- 7. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 8. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. youtube.com [youtube.com]
- 11. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
- 20. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- To cite this document: BenchChem. [Vidofludimus: A Dual-Mechanism Approach in Multiple Sclerosis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#vidofludimus-for-multiple-sclerosis-research]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com